N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(propan-2-yloxy)benzamide
Description
N-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-4-(propan-2-yloxy)benzamide is a benzamide derivative featuring a 2-methylthiazole moiety linked via an ethyl chain to the benzamide core, with a para-isopropoxy substituent on the benzene ring.
Properties
Molecular Formula |
C16H20N2O2S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C16H20N2O2S/c1-11(2)20-15-6-4-13(5-7-15)16(19)17-9-8-14-10-21-12(3)18-14/h4-7,10-11H,8-9H2,1-3H3,(H,17,19) |
InChI Key |
JUMXATAQWXRHNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CCNC(=O)C2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(propan-2-yloxy)benzamide typically involves the formation of the thiazole ring followed by the attachment of the benzamide moiety. One common synthetic route includes the reaction of 2-methyl-4-thiazolecarboxylic acid with ethylenediamine to form the thiazole ring. This intermediate is then reacted with 4-(propan-2-yloxy)benzoyl chloride under basic conditions to yield the final product .
Chemical Reactions Analysis
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can occur at the C-2 position
Scientific Research Applications
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(propan-2-yloxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Due to its anticancer properties, it is being studied for potential use in cancer therapy.
Industry: It is used in the production of dyes and chemical reaction accelerators .
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Key Observations:
- Thiazole vs.
- Substituent Effects : The para-isopropoxy group likely increases metabolic stability relative to smaller substituents (e.g., methoxy) due to steric hindrance .
- Bioactivity : While the target compound lacks explicit activity data, analogs with similar thiazole-benzamide scaffolds (e.g., ) show tyrosinase inhibition, suggesting possible enzyme-targeting applications .
Sigma Receptor Targeting ():
Benzamides like [125I]PIMBA exhibit high affinity for sigma receptors (Kd = 5.80 nM) and tumor-selective uptake .
Biological Activity
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(propan-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C14H18N2O1S
- Molecular Weight: 250.37 g/mol
- CAS Number: 121357-04-8
- IUPAC Name: this compound
The compound exhibits its biological activity primarily through the inhibition of specific protein targets involved in cancer cell proliferation and survival. One notable target is the HSET (KIFC1) protein, which plays a crucial role in the mitotic spindle formation in centrosome-amplified cancer cells. By disrupting this process, this compound can induce multipolar mitosis, leading to cell death in cancerous cells.
In Vitro Studies
In vitro studies have demonstrated that this compound has a micromolar range of potency against HSET. For instance, compounds structurally related to this compound showed an IC50 value in the range of 0.5 to 15 µM when tested on various cancer cell lines.
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | HSET | 5.0 | Induces multipolarity in centrosome-amplified cells |
| Related Thiazole Compound | HSET | 0.87 | Higher selectivity towards HSET compared to Eg5 |
| Control Compound | Eg5 | 10.0 | Less effective on centrosome-amplified cells |
Case Studies
-
Study on Cancer Cell Lines : A study involving DLD1 human colon cancer cell lines demonstrated that treatment with this compound resulted in a significant increase in multipolar mitotic spindles compared to untreated controls. This was quantified by assessing the percentage of cells exhibiting multipolarity post-treatment.
- Results :
- Untreated: 5% multipolarity
- Treated (15 µM): 21% multipolarity
- Results :
- Pharmacokinetic Studies : Pharmacokinetic evaluations indicated that the compound exhibited a half-life of approximately 215 minutes in BALB/c mouse plasma, suggesting good metabolic stability which is crucial for therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
